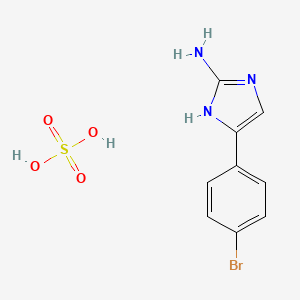

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.H2O4S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h1-5H,(H3,11,12,13);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUTOYTUOKYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)Br.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177346-50-7 | |

| Record name | 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177346-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

Sulphate Complexation: The final step involves the complexation of the synthesized 5-(4-bromophenyl)-1H-imidazol-2-amine with sulphuric acid to form the sulphate salt in a 2:1 ratio.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via condensation of 4-bromoaniline with glyoxal in the presence of sulfuric acid. The reaction proceeds under mild acidic conditions, forming the imidazole ring through cyclization.

| Reaction Step | Reagents/Conditions | Role of Sulfuric Acid |

|---|---|---|

| Condensation | 4-bromoaniline, glyoxal, 60–70°C | Catalyst (protonates intermediates) |

| Cyclization | Stirring for 6–8 hours | Stabilizes charged intermediates |

| Salt Formation | Excess H₂SO₄, cooling | Forms hemisulfate salt product |

This method yields high-purity product due to sulfuric acid’s dual role in catalysis and salt stabilization.

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols). For example:

The electron-withdrawing imidazole ring activates the bromophenyl group for NAS, enabling diverse functionalization .

Cyclization Reactions

The imidazole nitrogen and amine group facilitate cyclization to form fused heterocycles. For instance:

-

Thiadiazole Formation :

Treatment with NH₄Fe(SO₄)₂·12H₂O promotes oxidative cyclization, yielding fused thiadiazole-imidazole hybrids .

| Starting Material | Reagent | Product |

|---|---|---|

| Thiosemicarbazone deriv. | NH₄Fe(SO₄)₂·12H₂O, H₂O₂ | 1,3,4-Thiadiazole-imidazole hybrid |

-

Base-Catalyzed Cyclization :

Under strong bases (e.g., BEMP), propargylic ureas derived from the compound undergo intramolecular hydroamidation to form imidazol-2-ones .

Oxidation and Reduction

-

Oxidation :

The imidazole ring resists oxidation, but the amine group oxidizes to nitro under strong conditions (e.g., H₂O₂/AcOH) . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 5-phenyl-1H-imidazol-2-amine derivatives.

Acid-Base Reactions

The sulfate salt dissociates in aqueous solutions, releasing the free base 5-(4-bromophenyl)-1H-imidazol-2-amine. Adjusting pH reprotonates the imidazole nitrogen, altering solubility and reactivity.

Key Reactivity Trends

Scientific Research Applications

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers for applications in catalysis and gas storage.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group and imidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulphate group can enhance the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Structural Comparisons

The bromophenyl-imidazole scaffold is modified in analogs through substituent variation, heterocycle substitution, or functional group addition. Key examples include:

Key Trends :

Physical and Chemical Properties

Biological Activity

5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound consists of an imidazole ring substituted with a bromophenyl group and is often used in the synthesis of various pharmaceutical agents. The presence of the bromine atom enhances its reactivity, allowing for further chemical modifications.

The biological activity of 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group and the imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites on proteins. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid has also been explored for its anticancer potential. The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as a therapeutic agent in oncology. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes, which is a critical aspect of its biological activity. For example, it may act as an inhibitor of xanthine oxidase and other enzymes involved in metabolic pathways, leading to reduced production of reactive oxygen species (ROS) and inflammation .

Comparative Studies

To understand the uniqueness of 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Bromophenylacetic Acid | Antimicrobial | Different functional groups |

| 2-Phenylimidazole | Anticancer, anti-inflammatory | Similar core structure but different substituents |

| Benzimidazole Derivatives | Antiulcer, analgesic | Broader therapeutic applications |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Anticancer Activity : In vitro tests on human cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The study suggested that the compound induces apoptosis through caspase activation pathways .

- Enzyme Inhibition : A detailed kinetic study revealed that 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid effectively inhibits xanthine oxidase with an IC50 value indicating potent activity compared to other known inhibitors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-bromophenyl)-1H-imidazol-2-amine and its sulfuric acid complex?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted anilines with imidazole precursors under acidic conditions. For example, analogous imidazole derivatives are synthesized via sonocatalyzed reactions using glacial acetic acid and sodium acetate to stabilize intermediates (e.g., 2-(4-bromophenyl)imidazole derivatives) . Sulfuric acid may act as a protonating agent to enhance electrophilicity during cyclization. Key steps include purification via recrystallization and validation using melting point analysis .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹, C-Br vibrations at ~560 cm⁻¹) .

- NMR spectroscopy : H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.2–7.8 ppm) and imidazole NH signals (δ ~10–12 ppm). C NMR confirms bromophenyl and imidazole carbons .

- Elemental analysis : Validates C, H, N, and S content (e.g., theoretical vs. experimental % composition) .

Q. How can researchers confirm the purity of 5-(4-bromophenyl)-1H-imidazol-2-amine post-synthesis?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate unreacted precursors. Compare retention times with standards and quantify impurities (<2% acceptable for research-grade compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shift data?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental H NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Adjust computational models to account for solvent effects (e.g., CDCl₃ vs. gas phase) and proton exchange rates .

Q. What strategies optimize the yield of 5-(4-bromophenyl)-1H-imidazol-2-amine under acidic conditions?

- Methodological Answer :

- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄ vs. p-TsOH) to optimize cyclization efficiency .

- Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., imine or amide bonds).

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of bromophenyl intermediates .

Q. How does sulfuric acid influence the structural stability of 5-(4-bromophenyl)-1H-imidazol-2-amine?

- Methodological Answer : Sulfuric acid can protonate the imidazole ring, stabilizing the compound via resonance. Conduct pH-dependent stability studies (pH 1–6) using UV-Vis spectroscopy (λ = 280 nm). Compare degradation rates (e.g., hydrolysis of the Br–C bond) under varying acidity .

Q. What computational methods predict the environmental fate of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis pathways. Calculate Gibbs free energy (ΔG) for degradation products (e.g., 4-bromoaniline). Validate with HPLC-MS to detect trace metabolites in simulated environmental matrices (soil/water) .

Q. How can researchers address conflicting bioactivity data in cell-based assays?

- Methodological Answer :

- Dose-response validation : Repeat assays with ≥3 biological replicates and normalize to controls (e.g., MTT assay for cytotoxicity).

- Solvent compatibility : Ensure DMSO concentrations are ≤0.1% to avoid false positives/negatives .

- Mechanistic studies : Use siRNA knockdown or competitive inhibitors to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.